

An In-depth Technical Guide to 2,2-Diethoxyethanethioamide: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **2,2-Diethoxyethanethioamide**

Cat. No.: **B055322**

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December 24, 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2,2-diethoxyethanethioamide**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from analogous structures to offer a well-rounded profile for research and development purposes.

Core Chemical Properties

2,2-Diethoxyethanethioamide is a unique molecule incorporating both a thioamide and a diethyl acetal functional group. Its properties are therefore a composite of these two moieties. The thioamide group, a bioisostere of the amide bond, is of particular interest in medicinal chemistry for its potential to modulate the biological activity and pharmacokinetic properties of drug candidates.^{[1][2][3]}

Physical and Chemical Properties

Direct experimental data for **2,2-diethoxyethanethioamide** is not readily available in the literature. The following table summarizes estimated and known properties of the compound and its constituent functional groups.

Property	Value/Description	Citation/Basis
Molecular Formula	C6H13NOS	Calculated
Molecular Weight	147.24 g/mol	Calculated
Appearance	Expected to be a solid or high-boiling liquid at room temperature.	General properties of thioamides
Melting Point	Not available. Estimated to be higher than the corresponding amide.	General properties of thioamides
Boiling Point	Not available. Likely high, with potential for decomposition at atmospheric pressure.	General properties of thioamides
Solubility	Expected to be soluble in organic solvents like dichloromethane, chloroform, and alcohols. Limited solubility in water.	General properties of thioamides and acetals
pKa (N-H)	The thioamide N-H is more acidic than the corresponding amide N-H.	[1][2]
Stability	The diethyl acetal is stable under basic and neutral conditions but is sensitive to acid-catalyzed hydrolysis.[4][5] The thioamide group is generally stable but can be more reactive than an amide.	Inferred from functional group properties [1][2]

Spectroscopic Data

While specific spectra for **2,2-diethoxyethanethioamide** are not published, the expected key spectroscopic features are outlined below based on the characteristic signals of thioamides and diethyl acetals.

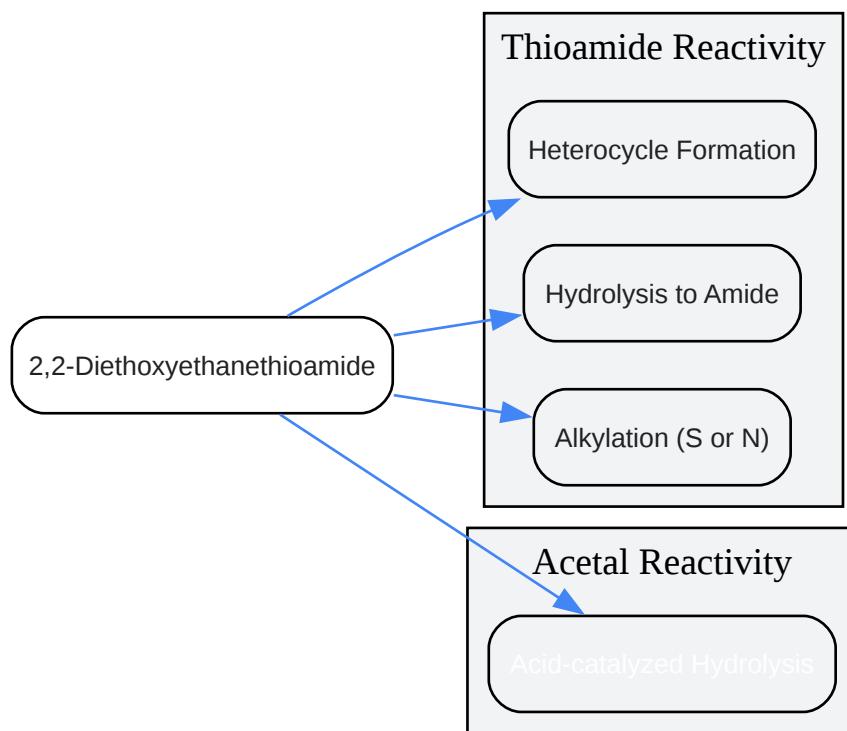
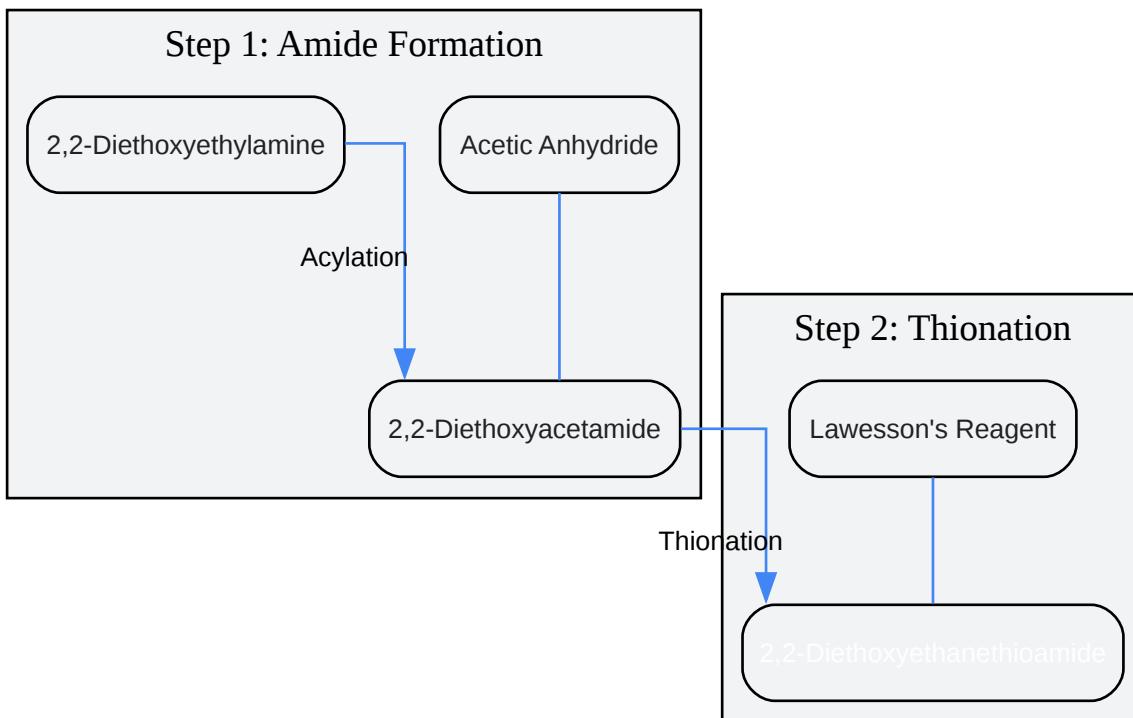
Spectroscopy	Expected Chemical Shifts and Signals
¹ H NMR	<ul style="list-style-type: none">- CH(OEt)₂: A triplet around 4.5-5.0 ppm.- CH₂C=S: A singlet or doublet (if coupled to NH) around 2.5-3.0 ppm.- OCH₂CH₃: A quartet around 3.5-3.8 ppm.- OCH₂CH₃: A triplet around 1.1-1.3 ppm.- NH₂: A broad singlet, chemical shift can vary.
¹³ C NMR	<ul style="list-style-type: none">- C=S: A downfield signal in the range of 200-210 ppm.[1]- CH(OEt)₂: A signal around 100-105 ppm.- CH₂C=S: A signal around 40-50 ppm.- OCH₂CH₃: A signal around 60-65 ppm.- OCH₂CH₃: A signal around 15 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- N-H stretch: Bands in the region of 3100-3400 cm⁻¹.- C-N stretch: A strong band around 1400-1500 cm⁻¹.- C=S stretch: A band around 1120 (±20) cm⁻¹.- C-O stretch (acetal): Strong bands in the 1050-1150 cm⁻¹ region.
Mass Spectrometry	The molecular ion peak (M ⁺) would be expected at m/z = 147. Fragmentation would likely involve the loss of ethoxy groups and cleavage of the thioamide moiety.

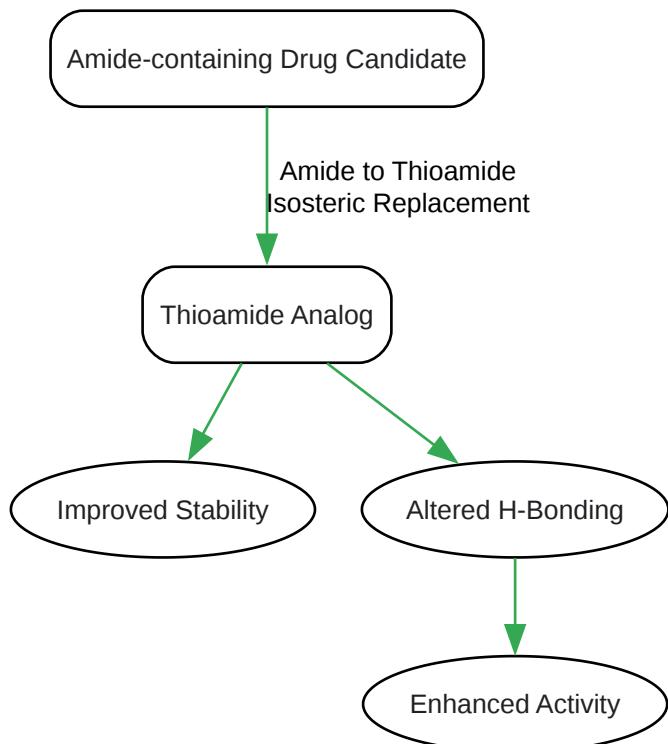
Synthesis and Experimental Protocols

A direct, published synthesis for **2,2-diethoxyethanethioamide** is not available. However, a highly plausible synthetic route involves the thionation of the corresponding amide, 2,2-diethoxyacetamide. This is a common and effective method for preparing thioamides.[6][7][8]

Proposed Synthesis Pathway

The proposed synthesis is a two-step process starting from a commercially available precursor, 2,2-diethoxyethylamine.





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